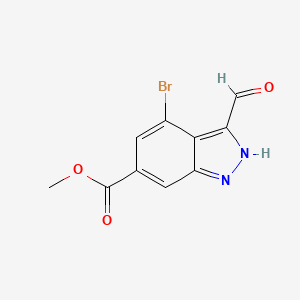

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 4-bromo-3-formyl-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPQUOCOSRXTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646136 | |

| Record name | Methyl 4-bromo-3-formyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-48-9 | |

| Record name | Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-3-formyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Formation of 4-bromo-indazole Intermediate

- Starting from a suitable substituted aromatic precursor (e.g., 4-bromo-5-methyl-1H-indazole or related compounds), lithiation is performed using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78 °C).

- The lithiation generates a reactive lithium intermediate which is then reacted with dimethylformamide (DMF) to introduce the formyl group at the 3-position.

- Reaction conditions:

- LDA concentration: 2.0 M in THF.

- Molar ratios: substrate to LDA and DMF approximately 1:1.0–1.5.

- Temperature: -78 °C.

- Reaction time: 1–2 hours per step.

Step 2: Conversion to Oxime and Ring Closure

- The formylated intermediate is reacted with methoxylamine hydrochloride and potassium carbonate in ethylene glycol dimethyl ether.

- This step forms an oxime intermediate which upon treatment with hydrazine hydrate undergoes ring closure to form the indazole ring system.

- Reaction conditions:

- Temperature: 40–80 °C.

- Reaction time: 2–16 hours.

- Solvents for ring closure include THF, dioxane, methanol, or ethanol.

- Mass ratio of oxime intermediate to hydrazine hydrate: 1:1.0–10.

- Heating temperature for ring closure: 40–100 °C.

- Reaction time for ring closure: 2–16 hours.

Step 3: Esterification to Methyl Carboxylate

- The carboxylic acid group at the 6-position is esterified to the methyl ester, typically using standard esterification methods such as treatment with methanol under acidic conditions or via methylation reagents.

- This step ensures the formation of this compound.

Summary of Reaction Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Lithiation and formylation | Lithium diisopropylamide, dimethylformamide | Tetrahydrofuran (THF) | -78 | 1–2 | Molar ratio substrate:LDA:DMF = 1:1–1.5 |

| Oxime formation | Methoxylamine hydrochloride, K2CO3 | Ethylene glycol dimethyl ether | 40–80 | 2–16 | Molar ratio intermediate:reagents = 1:1–1.5 |

| Ring closure | Hydrazine hydrate | THF, dioxane, methanol, ethanol | 40–100 | 2–16 | Mass ratio intermediate:hydrazine = 1:1–10 |

| Esterification (methylation) | Methanol, acid catalyst or methylation agent | Methanol or suitable solvent | Reflux or room temp | Variable | Standard esterification techniques |

Research Findings and Yield

- The described synthetic route avoids harsh nitration conditions that generate large amounts of acid waste, making the process more environmentally friendly.

- Each step achieves high yields, with the lowest step yield reported at 87.6% and an overall total yield of approximately 72.3% for related indazole derivatives.

- The use of LDA and DMF for selective formylation is a well-established method providing high regioselectivity.

- The ring closure with hydrazine hydrate is efficient and versatile, allowing for different solvent systems and temperature ranges to optimize yield and purity.

Comparative Notes on Related Compounds

- The presence of both formyl and carboxylate groups on the indazole ring significantly influences reactivity and biological activity.

- Similar compounds such as 4-bromo-3-formyl-1H-indazole-6-carboxylic acid serve as important building blocks in medicinal chemistry, especially in kinase inhibition studies.

- Modifications on the ester group or bromine substituent can lead to derivatives with enhanced properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Indazole derivatives, including methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate, have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain indazole derivatives exhibited significant cytotoxic effects against breast cancer cells, suggesting their potential as lead compounds in cancer therapy .

JNK Inhibition

This compound has also been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK), an important target in the treatment of inflammatory diseases and cancer. JNK inhibitors can modulate cellular responses to stress and inflammation, making them valuable in developing therapies for conditions like rheumatoid arthritis and neurodegenerative diseases .

Structure-Based Drug Design

CFTR Modulators

this compound has been utilized in structure-based drug design aimed at modulating the cystic fibrosis transmembrane conductance regulator (CFTR). This ion channel plays a crucial role in fluid transport across epithelial cells, and its dysfunction is linked to cystic fibrosis. By employing molecular docking techniques, researchers have explored how this compound can enhance CFTR function, thereby offering therapeutic avenues for cystic fibrosis patients .

Synthesis of Novel Compounds

Synthetic Intermediates

The compound serves as a synthetic intermediate in the preparation of more complex indazole derivatives. Its unique structure allows for various functional group modifications that can lead to the synthesis of novel compounds with enhanced biological activities. For example, researchers have reported successful synthesis routes involving this compound as a precursor for developing new anti-inflammatory agents .

Case Study 1: Anticancer Screening

In a recent study, this compound was screened against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: JNK Inhibition Mechanism

A detailed investigation into the mechanism of action revealed that the compound effectively inhibits JNK phosphorylation, leading to reduced expression of pro-inflammatory cytokines in vitro. This positions it as a promising candidate for further development into therapeutic agents targeting inflammatory pathways.

Mecanismo De Acción

The mechanism of action of methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Actividad Biológica

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique structural features, including a bromine atom, a formyl group, and a carboxylate ester group. These functional groups contribute to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 276.06 g/mol. The compound's structure allows for various chemical modifications, which can enhance its biological activity and therapeutic potential.

While the exact mechanism of action for this compound remains under investigation, it is believed to interact with specific molecular targets within biological systems. This interaction may involve the inhibition or activation of enzymes and receptors, leading to various pharmacological effects. The presence of the bromine atom and formyl group is thought to play a crucial role in its binding affinity and reactivity with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, suggesting a bactericidal action .

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 µM |

| Escherichia coli | 125 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 µg/mL |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, although detailed mechanisms are yet to be fully elucidated .

Case Study: Anticancer Activity

A study investigating the effects of this compound on human cancer cell lines revealed that treatment resulted in a significant reduction in cell viability compared to untreated controls. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other indazole derivatives to highlight its unique properties:

Table 2: Comparison with Similar Indazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4, formyl group at position 3 | Antimicrobial, Anticancer |

| Methyl 4-bromo-1H-indazole-6-carboxylic acid | Bromine at position 4, carboxylic acid at position 6 | Limited antibacterial activity |

| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | Iodine at position 3 | Enhanced antifungal properties |

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are warranted. Additionally, studies focusing on structure–activity relationships (SAR) will aid in optimizing this compound for enhanced efficacy and reduced side effects.

Q & A

Basic: What synthetic methodologies are recommended for Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves sequential functionalization of the indazole core. A general approach includes:

- Bromination : Introducing the bromo group at the 4-position using electrophilic bromination agents (e.g., NBS or Br₂ in controlled conditions).

- Formylation : Vilsmeier-Haack reaction or directed ortho-metalation (DoM) to install the formyl group at the 3-position.

- Esterification : Methyl esterification at the 6-position via carboxylic acid activation (e.g., DCC/DMAP coupling).

Optimization involves:

- Temperature control : Low temperatures (−78°C to 0°C) for formylation to avoid side reactions.

- Catalysts : Palladium-based catalysts for cross-coupling if further derivatization is needed .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates.

Basic: Which spectroscopic techniques are most effective for characterizing substituents on the indazole core?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching frequencies for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and C-Br (~550–600 cm⁻¹) validate substitutions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₈BrN₂O₃: ~307.97 g/mol).

Advanced: How do the bromo and formyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. However, steric hindrance from the adjacent formyl group may reduce reaction efficiency. Use bulky ligands (e.g., SPhos) to enhance catalytic activity .

- Formyl Group : Participates in condensation reactions (e.g., hydrazone formation) but may require protection (e.g., acetal formation) during harsh conditions.

- Competitive Reactivity : The electron-withdrawing formyl group deactivates the ring, slowing electrophilic substitutions. Prioritize cross-coupling before formylation if sequential functionalization is needed.

Advanced: What challenges arise in X-ray crystallographic analysis, and how can SHELX software address them?

Methodological Answer:

- Challenges :

- Crystal Quality : Bromine’s high electron density can cause absorption errors. Use small crystals (≤0.2 mm) and Mo-Kα radiation.

- Disorder : Flexible formyl/ester groups may lead to disordered regions.

- SHELX Solutions :

Data Contradiction: How to resolve discrepancies in spectroscopic data between similar indazole derivatives?

Methodological Answer:

- Case Study : Compare this compound with its 6-chloro analog (). Differences in ¹H NMR shifts arise from electronegativity (Cl vs. Br) and ring current effects.

- Validation Steps :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data.

- 2D NMR : COSY and NOESY confirm coupling networks and spatial proximity of substituents.

- Crystallography : Resolve ambiguities in regiochemistry via X-ray structure determination .

Experimental Design: How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

- Conditions :

- pH Range : 1–12 (HCl/NaOH buffers) to assess ester hydrolysis or formyl group reactivity.

- Temperature : 25°C, 40°C, and 60°C to simulate storage and reaction environments.

- Analytical Tools :

- HPLC-MS : Monitor degradation products (e.g., free carboxylic acid from ester hydrolysis).

- Kinetic Analysis : Plot degradation rates (k) using first-order models.

- Mitigation Strategies : Add stabilizers (e.g., antioxidants for bromine-containing compounds) if degradation exceeds 5% .

Advanced: What strategies optimize regioselectivity in multi-step functionalization of the indazole scaffold?

Methodological Answer:

- Protecting Groups : Temporarily block the formyl group (e.g., as an acetal) during bromination to prevent undesired side reactions.

- Directed Metalation : Use directing groups (e.g., -CONHR) to control substitution patterns.

- Sequential Reactions : Prioritize bromination before formylation, as Br can act as a directing group for subsequent reactions .

Data Interpretation: How to analyze conflicting biological activity data in indazole derivatives?

Methodological Answer:

- Case Study : Compare activity of this compound with its methoxy analogs ().

- Approach :

- SAR Analysis : Correlate substituent electronegativity (Br vs. OMe) with bioactivity (e.g., kinase inhibition).

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding interactions with target proteins.

- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.